2-Amino-6-bromo-3-fluorobenzonitrile
Overview
Description
2-Amino-6-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a solid substance that is typically used in various chemical syntheses and research applications. The compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzonitrile core, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile using N-bromo-succinimide (NBS) in ethanol as a solvent. The reaction is carried out at a controlled temperature of around 50°C, ensuring that the temperature does not exceed 52°C. The reaction mixture is then poured into cold water to precipitate the product, which is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated temperature control systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Amino-6-bromo-3-fluorobenzonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino, bromo, and fluoro groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Lacks the bromo substituent, which affects its reactivity and applications.
3-Amino-2-bromo-6-fluorobenzonitrile: Similar structure but with different substitution pattern, leading to distinct chemical properties.
6-Amino-3-bromo-2-fluorobenzonitrile: Another isomer with different substitution positions, affecting its reactivity
Uniqueness
2-Amino-6-bromo-3-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, where its specific reactivity can be leveraged to achieve desired outcomes .
Properties
IUPAC Name |
2-amino-6-bromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRNFNJDFYRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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